molecular formula C10H10N4O2S B073014 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 1437-67-8

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No. B073014
CAS RN: 1437-67-8
M. Wt: 250.28 g/mol
InChI Key: OQHPRPRMWXDVOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid involves multi-step organic reactions. One method includes the condensation of thiourea with substituted aldehyde and 5-(4-substituted phenyl)-5-oxopentanoic acid, leading to the formation of derivatives with significant anti-inflammatory activity as demonstrated in rat paw edema models (Mokale et al., 2010). Another pathway utilizes N,N-disubstituted β-amino acids and derivatives synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method, indicating diverse biological activities including antimicrobial properties and plant growth enhancement (Mickevičius et al., 2013).

Molecular Structure Analysis

The molecular structure and characterization of related compounds have been elucidated through spectroscopic techniques and single-crystal X-ray analysis. These studies reveal the importance of regio-specific synthesis and the role of hydrogen bonding in determining the crystal structure of these compounds. For instance, compounds involving pyrazole derivatives demonstrated regiospecific synthesis and were characterized by extensive hydrogen bonding, highlighting the structural diversity achievable within this chemical family (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid derivatives is highlighted by their participation in various organic reactions, including condensation, cyclization, and substitution reactions. These reactions are crucial for the synthesis of multi-heterocyclic compounds showing antibacterial activities and demonstrating the potential for density functional theory (DFT) studies to predict electronic properties (Dhevaraj et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents present in the compound. While specific data on 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid are not provided, related studies on crystallography and structure analysis give insight into how these properties might be influenced by molecular interactions and the presence of solvates in the crystal lattice (Kumarasinghe et al., 2009).

Scientific Research Applications

  • Corrosion Inhibition

    • Application : 1-Phenyl-1H-tetrazole-5-thiol is used as an effective inhibitor of aluminum corrosion in 1M HCl solution .
    • Results : While specific quantitative data isn’t available, the compound is described as an effective corrosion inhibitor .
  • Synthesis of Oxacyclic Building Blocks

    • Application : 1-Phenyl-1H-tetrazole-5-thiol is used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
    • Results : The compound enables the synthesis of these building blocks, although specific yields or efficiencies aren’t provided .
  • Synthesis of Metalated Tetradecyl Sulfone

    • Application : 1-Phenyl-1H-tetrazole-5-thiol is used in the synthesis of metalated tetradecyl sulfone .
    • Results : The compound enables the synthesis of metalated tetradecyl sulfone, although specific yields or efficiencies aren’t provided .

Future Directions

The future directions of research involving 3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid are not explicitly mentioned in the search results. Given its use in proteomics research , it may continue to be utilized in the study of proteins and their functions.

properties

IUPAC Name

3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c15-9(16)6-7-17-10-11-12-13-14(10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHPRPRMWXDVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349473
Record name 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

CAS RN

1437-67-8
Record name 3-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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